Cas no 2159078-06-3 ((2S,3S,4S,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol)

(2S,3S,4S,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol structure
2159078-06-3 structure
Product Name:(2S,3S,4S,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
CAS No:2159078-06-3
MF:C10H21NO4
MW:219.27804350853
CID:6264151
PubChem ID:71299592
Update Time:2025-07-09

(2S,3S,4S,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol Chemical and Physical Properties

Names and Identifiers

    • (2S,3S,4S,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
    • EN300-27068576
    • 2159078-06-3
    • BDBM50243651
    • CHEMBL4061367
    • Inchi: 1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m0/s1
    • InChI Key: UQRORFVVSGFNRO-JXUBOQSCSA-N
    • SMILES: O[C@@H]1[C@H]([C@@H](CN(CCCC)[C@H]1CO)O)O

Computed Properties

  • Exact Mass: 219.14705815g/mol
  • Monoisotopic Mass: 219.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 84.2Ų

(2S,3S,4S,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27068576-0.05g
(2S,3S,4S,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
2159078-06-3 95.0%
0.05g
$2755.0 2025-03-20

Additional information on (2S,3S,4S,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol

Compound CAS No. 2159078-06-3: (2S,3S,4S,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol

The compound with CAS number 2159078-06-3, known as (2S,3S,4S,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperidine derivatives, which are widely studied for their unique properties and functionalities. The stereochemistry of the molecule is defined by its specific configuration at the chiral centers: (2S,3S,4S,5R), which plays a crucial role in determining its physical and chemical properties.

Recent studies have highlighted the importance of piperidine derivatives in drug discovery and development. The presence of multiple hydroxyl groups in the structure of this compound suggests potential applications in biochemistry and pharmacology. These groups can participate in hydrogen bonding and other non-covalent interactions, making the molecule suitable for binding to various biological targets such as enzymes or receptors. The butyl group attached to the piperidine ring further enhances the molecule's lipophilicity, which is essential for improving its bioavailability and permeability across biological membranes.

The synthesis of this compound involves a multi-step process that typically includes ring formation and subsequent functionalization. Researchers have explored various methodologies to achieve high yields and excellent stereochemical control during the synthesis. For instance, enantioselective catalytic methods have been employed to construct the chiral centers with high precision. These advancements have significantly contributed to the scalability of the synthesis process and its applicability in large-scale production.

In terms of applications, this compound has shown promise in several areas. In medicinal chemistry, it has been investigated as a potential lead compound for treating neurological disorders due to its ability to modulate specific neurotransmitter systems. Additionally, its unique structure makes it a valuable building block for constructing more complex molecules with enhanced biological activities.

Recent research has also focused on understanding the pharmacokinetic properties of this compound. Studies have demonstrated that its hydroxyl groups contribute to its solubility in aqueous media while maintaining sufficient lipophilicity for cellular uptake. These properties are critical for designing drugs with optimal pharmacokinetic profiles.

Moreover, computational studies using molecular docking and dynamics simulations have provided insights into how this compound interacts with target proteins at the molecular level. These studies have revealed that the hydroxymethyl group at position 2 plays a pivotal role in stabilizing interactions within binding pockets.

In conclusion, the compound CAS No. 2159078-06-3 represents a significant advancement in organic chemistry with diverse applications across multiple fields. Its unique structure and stereochemistry make it a valuable tool for researchers in drug discovery and development.

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